molecular formula C14H19BrN2O5 B8194473 Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate

Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate

Cat. No.: B8194473
M. Wt: 375.21 g/mol
InChI Key: HCZIWWGZBDPNQK-UHFFFAOYSA-N
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Description

Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a phenoxy group substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-nitrophenol and 3-bromopropylamine hydrobromide.

    Formation of Intermediate: The 4-bromo-2-nitrophenol is reacted with 3-bromopropylamine hydrobromide in the presence of a base such as potassium carbonate to form 3-(4-bromo-2-nitrophenoxy)propylamine.

    Carbamate Formation: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder in hydrochloric acid.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Reduction: 3-(4-bromo-2-aminophenoxy)propylamine.

    Deprotection: 3-(4-bromo-2-nitrophenoxy)propylamine.

Scientific Research Applications

Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of bromine and nitro substitutions on biological activity.

Mechanism of Action

The mechanism of action of tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and nitro groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-bromopropylcarbamate: Similar structure but lacks the phenoxy and nitro groups.

    Tert-butyl (3-hydroxypropyl)carbamate: Similar structure but has a hydroxy group instead of the phenoxy group.

    Tert-butyl (3-azidopropyl)carbamate: Similar structure but has an azido group instead of the phenoxy group.

Uniqueness

Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate is unique due to the presence of both bromine and nitro groups on the phenoxy ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[3-(4-bromo-2-nitrophenoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-7-4-8-21-12-6-5-10(15)9-11(12)17(19)20/h5-6,9H,4,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZIWWGZBDPNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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